2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C₁₇H₁₃BrN₄O₃S This compound is characterized by the presence of a bromine atom, a benzamide group, and a pyrimidinylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:
Sulfamoylation: The attachment of the pyrimidin-2-ylsulfamoyl group is carried out through sulfamoylation reactions. This involves the reaction of the benzamide derivative with pyrimidin-2-ylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidin-2-ylsulfamoyl derivative under appropriate reaction conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with higher oxidation states of sulfur or nitrogen.
Reduction Products: Compounds with reduced sulfur or nitrogen atoms.
Scientific Research Applications
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 2,4-dichloro-N-[4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)phenyl]benzamide
Uniqueness
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJHXIOALGLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360152 | |
Record name | 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-02-3 | |
Record name | 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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